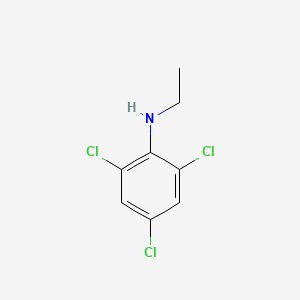

2,4,6-Trichloro-N-ethylaniline

Description

Contextualization of N-Alkylated Chlorinated Anilines in Advanced Chemical Research

N-alkylated chlorinated anilines represent a significant class of compounds in advanced chemical research, serving as crucial intermediates in the synthesis of a wide array of commercially important products, including dyes, pigments, and pesticides. smolecule.com The process of N-alkylation, a key step in many multi-step synthetic sequences, involves the introduction of an alkyl group onto the nitrogen atom of an amine. researchgate.net This structural modification can significantly alter the chemical and physical properties of the parent aniline (B41778) molecule.

The presence of chlorine atoms on the aromatic ring further diversifies the functionality of these compounds. Chlorinated anilines are recognized as important organic compounds with a variety of applications. bohrium.com The specific placement and number of chlorine substituents influence the electron density of the benzene (B151609) ring and the basicity of the amino group, thereby affecting the molecule's reactivity in subsequent chemical transformations. researchgate.net The study of N-alkylated chlorinated anilines is therefore of considerable interest, as it provides insights into the interplay of electronic and steric effects on chemical reactivity. Research in this area often focuses on developing milder and more efficient synthetic protocols for their preparation, as traditional methods can sometimes require harsh conditions. researchgate.netbohrium.com

Academic Significance of 2,4,6-Trichloro-N-ethylaniline as a Model Compound for Structure-Reactivity Studies

This compound is of particular academic significance as a model compound for structure-reactivity studies. Its well-defined structure, featuring three chlorine atoms at specific positions and an ethyl group on the nitrogen, allows for a detailed investigation of how these substituents govern the compound's chemical behavior.

The three chlorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic substitution. quora.com This deactivation, coupled with the steric hindrance provided by the two ortho-chlorine atoms, makes the compound a valuable substrate for studying reaction mechanisms under forcing conditions or with highly reactive reagents.

Scope and Objectives of Scholarly Inquiry into this compound

Scholarly inquiry into this compound primarily focuses on its synthesis, chemical properties, and its utility as an intermediate in organic synthesis. A key objective is the development of efficient and selective synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions for the chlorination of aniline and the subsequent N-alkylation, often aiming to maximize yield and minimize the formation of byproducts such as hydrochlorides and polymeric residues. smolecule.com

Another major area of investigation is the elucidation of the reaction mechanisms and kinetics of processes involving this compound. primescholars.com Studies may explore its behavior in various chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions. smolecule.com Understanding the kinetics of these reactions, including the influence of solvents and temperature, is crucial for controlling the outcome of synthetic procedures and for gaining a fundamental understanding of its chemical reactivity. smolecule.comprimescholars.com The ultimate goal of this research is to expand the synthetic utility of this compound and to leverage its unique structural features for the construction of more complex and potentially valuable molecules.

Chemical and Physical Properties of this compound

The following table summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈Cl₃N |

| Molecular Weight | 224.5 g/mol |

| Canonical SMILES | CCNC1=C(C=C(C=C1Cl)Cl)Cl |

| InChI Key | XIIWZUPVDADJHT-UHFFFAOYSA-N |

Synthesis and Research Findings

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorination of aniline to produce 2,4,6-trichloroaniline (B165571) (TCA). smolecule.com This reaction is often carried out by treating aniline with chlorine gas in an anhydrous solvent like carbon tetrachloride, which results in the precipitation of TCA as a white solid. smolecule.com It is critical to exclude water from the reaction to prevent the formation of unwanted byproducts. smolecule.com The use of chlorobenzene (B131634) as a solvent can accelerate the chlorination kinetics by allowing for higher reaction temperatures. smolecule.com

The second step is the ethylation of the resulting 2,4,6-trichloroaniline. This N-alkylation can be accomplished by reacting TCA with an ethyl halide, such as ethyl bromide, in the presence of a base. smolecule.com Alternative methods for N-alkylation of anilines include reactions with alcohols in the presence of catalysts or the use of orthoformates. orgsyn.org

Research into the reactivity of N-alkylated anilines has provided insights into the factors that control their chemical behavior. For instance, kinetic studies on the reaction of N-ethylaniline with 1-chloro-2,4,6-trinitrobenzene have shown that the N-ethyl group can significantly affect the reaction rate due to steric hindrance. primescholars.com The reaction of N-ethylaniline is several orders of magnitude slower than that of aniline with the same substrate, highlighting the dominant role of steric effects over the basicity of the amine. primescholars.com Such studies are valuable for understanding and predicting the reactivity of structurally similar compounds like this compound.

Furthermore, computational studies on chlorinated aniline isomers have revealed that the degree of chlorination affects the planarity of the amino group, which in turn influences the delocalization of the nitrogen lone pair electrons into the aromatic ring. researchgate.net This has implications for the compound's reactivity and spectroscopic properties.

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process rooted in fundamental organic chemistry principles. The synthesis is primarily characterized by the regioselective chlorination of an aniline scaffold followed by the strategic introduction of an N-ethyl group. This article elucidates the key synthetic methodologies, focusing on chlorination strategies and N-alkylation protocols.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63333-26-6 |

|---|---|

Molecular Formula |

C8H8Cl3N |

Molecular Weight |

224.5 g/mol |

IUPAC Name |

2,4,6-trichloro-N-ethylaniline |

InChI |

InChI=1S/C8H8Cl3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |

InChI Key |

XIIWZUPVDADJHT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2,4,6 Trichloro N Ethylaniline

Electrophilic Aromatic Substitution Reactions on the 2,4,6-Trichloro-N-ethylaniline Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the aromatic nucleus towards electrophiles is significantly influenced by the nature of the substituents already present on the ring. total-synthesis.com In the case of aniline (B41778), the amino group (-NH2) is a potent activating group, meaning it increases the electron density of the benzene (B151609) ring and makes it more susceptible to electrophilic attack. byjus.com This activation is primarily directed to the ortho and para positions due to resonance effects, making anilines ortho-, para-directing. byjus.com

For this compound, the aromatic nucleus is substituted with three chlorine atoms at the 2, 4, and 6 positions, and an N-ethylamino group at the 1 position. The N-ethylamino group, similar to an amino group, is an activating ortho-, para-director. However, all the ortho and para positions relative to the N-ethylamino group are already occupied by chlorine atoms.

Given that the most activated positions (ortho and para to the N-ethylamino group) are blocked, and the remaining positions are deactivated by the chlorine atoms, electrophilic aromatic substitution on the this compound nucleus is expected to be significantly hindered. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would require harsh reaction conditions, and the yields would likely be low. masterorganicchemistry.com The steric hindrance from the existing bulky chlorine atoms and the N-ethyl group would further impede the approach of an electrophile to the remaining ring carbons.

Nucleophilic Aromatic Substitution Reactions Involving Chlorine Displacement

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group from an aromatic ring. Unlike SEAr reactions, NAS is favored by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The this compound molecule has three chlorine atoms that can potentially act as leaving groups. The reactivity of these chlorine atoms towards nucleophilic displacement is influenced by the electronic effects of the other substituents. The N-ethylamino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the chlorine atoms themselves are electron-withdrawing, which activates the ring for NAS.

The chlorine atoms at the ortho (2, 6) and para (4) positions relative to the activating N-ethylamino group are expected to be less susceptible to displacement compared to chloroarenes with strongly deactivating groups like nitro groups. However, the cumulative electron-withdrawing effect of the three chlorine atoms can still render the ring sufficiently electron-deficient to undergo NAS under certain conditions, for instance, with very strong nucleophiles or under high temperature and pressure. youtube.com

The general mechanism for NAS is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the reaction with a strong nucleophile (Nu-) could potentially lead to the substitution of one or more chlorine atoms. The regioselectivity of the substitution would depend on the relative stability of the Meisenheimer complex formed upon attack at the C2/C6 versus the C4 position.

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Hydroxide (OH-) | 2,6-Dichloro-4-hydroxy-N-ethylaniline / 4,6-Dichloro-2-hydroxy-N-ethylaniline | High temperature and pressure |

| Amide (NH2-) | 2,6-Dichloro-N-ethylbenzene-1,4-diamine / 4,6-Dichloro-N-ethylbenzene-1,2-diamine | Strong base (e.g., NaNH2) |

| Alkoxide (RO-) | 2,6-Dichloro-4-alkoxy-N-ethylaniline / 4,6-Dichloro-2-alkoxy-N-ethylaniline | Corresponding alcohol, strong base |

This table represents potential reactions based on general principles of nucleophilic aromatic substitution; specific experimental data for this compound may vary.

Oxidative and Reductive Transformation Pathways of this compound

The electrochemical oxidation of amines, including aniline and its derivatives, is a significant area of study, providing routes to synthesize and modify a range of useful molecules. researchgate.netnih.govnih.gov The oxidation of halogenated anilines in non-aqueous solvents like acetonitrile has been investigated, revealing mechanisms that often involve the formation of radical cations as initial intermediates. researchgate.net

For 2,4,6-trichloroaniline (B165571), electrochemical studies show that the oxidation mechanism is distinct from that of less chlorinated anilines. researchgate.net The initial step is the oxidation of the aniline nitrogen to form a radical cation. In the case of 4-chloroaniline (B138754) and 2,4-dichloroaniline, this is followed by a dimerization step where the para-substituent (chlorine) is eliminated, leading to the formation of substituted 4-aminodiphenylamines. researchgate.net

However, in the oxidation of 2,4,6-trichloroaniline, this type of dimerization with elimination is not observed. This is because all the ortho and para positions are blocked. The chloride ion that might be rejected can only be oxidized to elemental chlorine. researchgate.net Therefore, the primary oxidation pathway for 2,4,6-trichloroaniline does not involve the typical head-to-tail coupling seen with other para-substituted anilines. researchgate.net The oxidation process is generally considered to be a one-electron transfer at the initial step. researchgate.net

The oxidation of aniline is well-known to lead to the formation of polyaniline, a conductive polymer. researchgate.net This process proceeds through the coupling of aniline radical cations. researchgate.net The coupling can occur in three ways: head-to-head (N-N), head-to-tail (N-C), and tail-to-tail (C-C). researchgate.net

For this compound, the potential for dimerization and polymerization upon oxidation is significantly affected by the substitution pattern.

Dimerization: As established in electrochemical studies, the typical head-to-tail coupling that leads to diphenylamine-type dimers is hindered in 2,4,6-trichloroaniline because the para position is blocked. researchgate.net Other forms of dimerization, such as the formation of azobenzene-type compounds ('head-to-head' coupling), have been found to be negligible in the oxidation of similar bromoaniline compounds. researchgate.net However, under different catalytic conditions, such as with heterogeneous sulfonic acid catalysts and hydrogen peroxide, anilines can undergo oxidative dimerization to form azobenzenes. rsc.org

Polymerization: The polymerization to form a polyaniline-like structure would be sterically and electronically hindered. The chlorine atoms at the ortho and para positions block the primary sites for chain propagation. While polymerization through the nitrogen atom is a possibility, the bulky chlorine substituents would likely prevent the formation of long polymer chains. Research on the polymerization of aniline derivatives has shown that the reaction pathway is highly dependent on the substituents and reaction conditions. acs.org

| Process | Reactivity of this compound | Main Products |

| Electrochemical Dimerization | Head-to-tail coupling is not a major pathway. researchgate.net | Oxidized monomeric species; chlorination products are not formed from coupling. researchgate.net |

| Catalytic Oxidative Dimerization | Potential for azobenzene formation. rsc.org | 2,2',4,4',6,6'-Hexachloro-N,N'-diethylazobenzene |

| Oxidative Polymerization | Sterically hindered at ortho and para positions. | Oligomers or short-chain polymers, if any. |

This table is predictive and based on studies of similar compounds; specific outcomes depend on the reaction conditions.

C-N Bond Forming Reactions Utilizing the Anilino Nitrogen of this compound

The nitrogen atom of the N-ethylamino group in this compound is nucleophilic and can participate in various C-N bond-forming reactions. These reactions are crucial for the synthesis of more complex molecules, including pharmaceuticals and materials. tcichemicals.com

Palladium-catalyzed N-arylation, commonly known as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds between aryl halides or triflates and amines. tcichemicals.com This reaction has a broad scope and is tolerant of a wide variety of functional groups on both coupling partners. researchgate.net

The general reaction involves an aryl halide (Ar-X), an amine (R-NH2), a palladium catalyst with a suitable phosphine ligand, and a base.

In the context of this compound, the anilino nitrogen can act as the nucleophile to be coupled with various aryl halides. The electronic and steric properties of this compound will influence its reactivity. The N-ethylamino group is a secondary amine, which is a suitable substrate for Buchwald-Hartwig reactions. However, the electron-withdrawing nature of the three chlorine atoms on the aniline ring decreases the nucleophilicity of the nitrogen atom. Additionally, the steric bulk of the ortho-chlorine atoms may hinder the approach to the palladium catalyst.

Despite these challenges, the versatility of modern palladium catalysts, particularly those with bulky and electron-rich phosphine ligands (e.g., XPhos, Cy*Phine), often allows for the successful coupling of even sterically hindered and electronically deactivated anilines. researchgate.netnih.gov The choice of ligand, base, and solvent is critical for optimizing the reaction yield. researchgate.net

| Aryl Halide (Ar-X) | Ligand | Base | Potential Product |

| Bromobenzene | XPhos | NaOt-Bu | N-ethyl-N-phenyl-2,4,6-trichloroaniline |

| 4-Chlorotoluene | RuPhos | K3PO4 | N-ethyl-N-(4-tolyl)-2,4,6-trichloroaniline |

| 2-Bromopyridine | BrettPhos | Cs2CO3 | N-ethyl-N-(pyridin-2-yl)-2,4,6-trichloroaniline |

This table illustrates potential Buchwald-Hartwig cross-coupling reactions. The optimal conditions and yields would require experimental determination.

Condensation and Coupling Reactions Leading to Novel Derivatives

The N-H bond and the aromatic system of this compound allow it to participate in several condensation and coupling reactions, serving as a building block for more complex molecular architectures.

Condensation Reactions: In reactions with aldehydes and ketones, this compound, as a secondary amine, is expected to form enamines. wikipedia.orglibretexts.org This transformation is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral carbinolamine. chemistrysteps.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the alpha-carbon results in the formation of the C=C double bond of the enamine. masterorganicchemistry.commakingmolecules.com

The steric bulk imposed by the ortho-chlorine atoms may slow the rate of this reaction compared to less hindered secondary anilines.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org In these reactions, this compound can serve as the amine coupling partner with various aryl halides or triflates to produce novel triarylamine derivatives. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst. rug.nl The development of specialized phosphine ligands has been crucial in expanding the scope of this reaction to include sterically hindered and electronically deactivated amines. acs.orgresearchgate.net

| Reaction Type | Coupling Partner Example | Potential Product Derivative |

|---|---|---|

| Buchwald-Hartwig Amination | Bromobenzene | N-(2,4,6-trichlorophenyl)-N-ethylaniline |

| Buchwald-Hartwig Amination | 4-Iodotoluene | N-(2,4,6-trichlorophenyl)-N-ethyl-4-methylaniline |

| Azo Coupling | Benzenediazonium chloride | 1-(4-(ethyl(2,4,6-trichlorophenyl)amino)phenyl)diazen-1-ium |

Derivatization Reactions at the N-Ethyl Aniline Nitrogen Center

The presence of a reactive N-H bond on the secondary amine group is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of a stable N,N-disubstituted amide. This reaction effectively replaces the hydrogen on the nitrogen with an acyl group.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. Access to N-aryl sulfonamides can also be achieved through modern cross-coupling methodologies, such as nickel-catalyzed reactions that couple sulfonamides with aryl halides. nih.govprinceton.edu In the context of derivatization, the direct reaction of this compound with a sulfonyl chloride is a standard method for producing N-sulfonylated products. These sulfonamide derivatives are of significant interest in medicinal chemistry. nih.gov

| Reagent Type | Specific Reagent | Product Class | Product Name |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Amide | N-(2,4,6-trichlorophenyl)-N-ethylacetamide |

| Acyl Chloride | Benzoyl Chloride | Amide | N-(2,4,6-trichlorophenyl)-N-ethylbenzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | N-(2,4,6-trichlorophenyl)-N-ethyl-4-methylbenzenesulfonamide |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Sulfonamide | N-(2,4,6-trichlorophenyl)-N-ethylmethanesulfonamide |

A critical distinction in the reactivity of this compound is that, as a secondary amine, it does not form imines upon reaction with aldehydes and ketones. Imines, characterized by a C=N double bond, are formed from primary amines. jove.com Instead, secondary amines react with carbonyl compounds to yield enamines, which feature a C=C double bond adjacent to the nitrogen atom, or, under certain conditions, iminium ions. makingmolecules.comyoutube.com

The mechanism for enamine formation is a well-established acid-catalyzed condensation-elimination process. masterorganicchemistry.com The reaction is reversible and can be driven to completion by removing the water that is formed as a byproduct. youtube.com The resulting enamines are versatile synthetic intermediates, acting as nucleophiles in reactions such as the Stork enamine alkylation. wikipedia.org Other N-substituted conjugates of this compound include the amide and sulfonamide products discussed previously, which are formed through acylation and sulfonamidation reactions, respectively.

Reactivity of this compound with Organometallic Reagents

Organometallic reagents, such as organolithiums (e.g., n-butyllithium) and Grignard reagents (e.g., ethylmagnesium bromide), are highly reactive compounds that function as both strong bases and potent nucleophiles. wikipedia.orgmasterorganicchemistry.com

When this compound is treated with a strong organometallic reagent, the primary and most rapid reaction is the deprotonation of the acidic N-H proton. This acid-base reaction is highly favorable due to the stability of the resulting conjugate base (a lithium or magnesium amide) and the formation of a stable hydrocarbon (e.g., butane from n-butyllithium). nih.gov

The resulting metalated species, a lithium or magnesium N-(2,4,6-trichlorophenyl)-N-ethylamide, is a powerful nucleophile. This intermediate can then be used in subsequent reactions with various electrophiles to form new C-N or other heteroatom bonds at the nitrogen center. The high reactivity of organolithium reagents often necessitates careful control of reaction conditions, including low temperatures and an inert atmosphere, to prevent undesired side reactions. nih.gov While these reagents can add to carbonyls and other electrophiles, their reaction with a secondary amine will preferentially lead to deprotonation before any other nucleophilic addition can occur. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Studies of 2,4,6 Trichloro N Ethylaniline

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,4,6-Trichloro-N-ethylaniline, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structural assignment.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and thus appear as a single signal. The protons of the N-ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are coupled to both the adjacent methyl (-CH₃) protons and the amine (N-H) proton, while the methyl protons are coupled to the methylene protons.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the substituted and unsubstituted carbons of the aromatic ring and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic-H | ¹H | ~7.2-7.4 | Singlet (s) | Two equivalent protons on the aromatic ring. The chemical shift is influenced by the electron-withdrawing chlorine atoms. |

| N-H | ¹H | Variable (~3.5-4.5) | Triplet (t) | Coupled to the two adjacent -CH₂- protons. The chemical shift can vary with solvent and concentration. |

| -CH₂- | ¹H | ~3.2-3.4 | Quartet of Triplets (qt) or Multiplet (m) | Coupled to the three -CH₃ protons and the one N-H proton. |

| -CH₃ | ¹H | ~1.2-1.4 | Triplet (t) | Coupled to the two adjacent -CH₂- protons. |

| C-N | ¹³C | ~145-148 | - | Aromatic carbon attached to the nitrogen atom. |

| C-Cl | ¹³C | ~125-130 | - | Aromatic carbons attached to chlorine atoms. |

| C-H (Aromatic) | ¹³C | ~128-130 | - | Aromatic carbons attached to hydrogen atoms. |

| -CH₂- | ¹³C | ~38-42 | - | Methylene carbon of the ethyl group. |

Note: Predicted values are based on spectral data of analogous compounds such as 2,4,6-trichloroaniline (B165571), N-ethylaniline, and general principles of NMR spectroscopy. chemicalbook.comuq.edu.auspectrabase.com

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an essential tool for impurity profiling. nih.govijprajournal.com

For this compound (C₈H₈Cl₃N), the mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75%; ³⁷Cl, ~25%), the molecular ion will appear as a series of peaks (M+, [M+2]+, [M+4]+, [M+6]+) with a distinctive intensity ratio, confirming the presence of three chlorine atoms. youtube.com

The fragmentation of the molecular ion under electron ionization (EI) typically proceeds through predictable pathways for aromatic amines. miamioh.edu A primary fragmentation event is the alpha-cleavage of the N-ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable iminium cation. This is often the base peak in the spectrum.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 223/225/227/229 | [C₈H₈³⁵Cl₃N]⁺, etc. | Molecular Ion (M⁺) |

| 208/210/212/214 | [C₇H₅³⁵Cl₃N]⁺, etc. | •CH₃ |

| 194/196/198 | [C₆H₃³⁵Cl₃N]⁺, etc. | •C₂H₅ |

Impurity Profiling: In the synthesis of any chemical, impurities can arise from starting materials, side reactions, or degradation. nih.gov Hyphenated techniques such as GC-MS and LC-MS are critical for impurity profiling. ijprajournal.com A sample of this compound can be analyzed by separating its components chromatographically, after which each component is introduced into the mass spectrometer. This allows for the detection, identification (via fragmentation patterns), and quantification of impurities, even at very low levels, ensuring the quality and purity of the final product. biomedres.usthermofisher.com

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its vibrational modes. biointerfaceresearch.com These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.comspectroscopyonline.com

The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its specific chemical bonds.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| N-H Stretch | 3350 - 3450 | FT-IR (Medium) |

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR (Weak), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR (Medium-Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | FT-IR (Medium-Strong), Raman (Strong) |

| N-H Bend | 1500 - 1550 | FT-IR (Medium) |

| C-N Stretch | 1250 - 1350 | FT-IR (Strong) |

Note: Expected wavenumbers are based on data from analogous chlorinated aniline (B41778) compounds. researchgate.netresearchgate.netresearchgate.net

The N-H stretching vibration appears as a sharp band in the 3350-3450 cm⁻¹ region. The aromatic C-H stretching bands are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The aromatic ring is characterized by C=C stretching vibrations between 1450 and 1610 cm⁻¹. The strong absorption bands in the lower frequency region (600-800 cm⁻¹) are characteristic of the C-Cl stretching modes, providing clear evidence of the chlorine substituents. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

While the single-crystal X-ray structure of this compound is not widely reported, analysis of closely related derivatives provides invaluable insight into the molecular geometry, conformation, and intermolecular interactions in the solid state. The structure of N-acetyl-2,4,6-trichloroaniline, a derivative where the ethyl group is replaced by an acetyl group, has been determined. researchgate.net

Such studies provide precise measurements of bond lengths, bond angles, and torsional angles. For instance, in N-acetyl-2,4,6-trichloroaniline, the analysis reveals the planarity of the acetanilide (B955) group and the orientation of the aromatic ring relative to this plane. It also details how molecules pack in the crystal lattice, often through intermolecular forces like hydrogen bonds (e.g., N-H···O interactions in the case of the acetyl derivative). This information is crucial for understanding the physical properties of the material. researchgate.net

Table 4: Representative Crystallographic Data for a Halogeno-Aniline Derivative (N-acetyl-2,4,6-trichloroaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆Cl₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.214 |

| b (Å) | 21.031 |

| c (Å) | 11.609 |

| β (°) | 95.84 |

Data sourced from a study on 2,4,6-halogeno-aniline derivatives. researchgate.net This structural data confirms the atomic connectivity and provides a high-fidelity model of the molecule's conformation in the solid state.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trichloro N Ethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it a suitable method for studying medium-sized molecules like 2,4,6-Trichloro-N-ethylaniline. DFT calculations can provide valuable insights into the molecule's geometry, stability, and electronic properties.

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule like this compound, which has a rotatable ethyl group attached to the nitrogen atom, multiple conformations may exist.

Computational studies would explore the conformational energy landscape by systematically rotating the C-N and C-C bonds of the ethyl group. By calculating the energy of each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The analysis would likely reveal the preferred orientation of the ethyl group relative to the trichlorinated benzene (B151609) ring, considering steric hindrance from the ortho-chlorine atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are hypothetical values for illustrative purposes, typically calculated using a basis set like B3LYP/6-311++G(d,p).)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring-nitrogen) | 1.41 Å |

| Bond Length | N-C (nitrogen-ethyl) | 1.46 Å |

| Bond Length | C-Cl (ortho) | 1.74 Å |

| Bond Length | C-Cl (para) | 1.73 Å |

| Bond Angle | C-N-C | 118° |

| Dihedral Angle | C-C-N-C | ~90° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, while the LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of this compound, a negative potential (typically colored red or yellow) would be expected around the nitrogen atom due to its lone pair of electrons, and also around the chlorine atoms. Positive potential (blue) would likely be found on the hydrogen atoms of the ethyl group and the amino group.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

DFT calculations can accurately predict various spectroscopic properties. The calculation of vibrational frequencies is instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would include N-H stretching, C-N stretching, C-Cl stretching, and aromatic C-H stretching modes.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted. These calculations help in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical, unscaled values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3300-3500 |

| Aromatic C-H Stretch | 3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2980 | 2850-3000 |

| C=C Aromatic Ring Stretch | 1600 | 1450-1600 |

| C-N Stretch | 1350 | 1250-1360 |

| C-Cl Stretch | 800 | 600-850 |

Ab Initio and Semi-Empirical Methods for Elucidating Reaction Mechanisms and Transition States

While DFT is a powerful tool, other computational methods like ab initio and semi-empirical calculations are also employed, particularly for studying reaction mechanisms. Ab initio methods are based on first principles without using experimental data for parametrization, offering high accuracy at a greater computational expense. Semi-empirical methods are faster but less accurate as they use some experimental parameters.

To understand the feasibility and spontaneity of a chemical reaction involving this compound, the change in Gibbs free energy (ΔG) is calculated. A negative ΔG indicates a spontaneous reaction. By mapping the energy profile of a reaction pathway, which includes reactants, transition states, intermediates, and products, the activation barrier (the energy difference between the reactants and the transition state) can be determined. A lower activation barrier implies a faster reaction rate. For example, in an electrophilic substitution reaction on the aromatic ring, these calculations could predict the most likely position of attack and the energy required for the reaction to proceed.

Building on the calculation of activation barriers and reaction energies, theoretical kinetic studies can predict reaction rate constants at different temperatures using theories like Transition State Theory (TST). These studies provide a comprehensive understanding of the reaction dynamics. Thermodynamic studies, based on the calculated Gibbs free energies, can predict the position of chemical equilibrium and the relative stability of different products that might be formed in a reaction. Such theoretical investigations are invaluable for predicting the chemical behavior of this compound in various chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and the influence of their environment. While specific MD simulation studies on this compound are not extensively available in publicly accessible literature, the principles of its dynamic behavior and solvent effects can be inferred from studies on analogous substituted anilines and related compounds.

Solvent effects play a crucial role in the conformational equilibrium and dynamic behavior of molecules in solution. The nature of the solvent can significantly influence the stability of different conformers. For a molecule like this compound, the polarity of the solvent is a key factor. In polar solvents, conformations with a larger dipole moment will be stabilized to a greater extent than less polar conformations.

Computational studies on other substituted anilines have shown that solvent polarity can affect their electronic structure, dipole moments, and polarizabilities. semanticscholar.orgjournalirjpac.com For instance, the dipole moments and polarizabilities of aniline derivatives tend to increase with increasing solvent polarity. journalirjpac.com This is due to the interaction between the solvent's electric field and the solute molecule, which can induce changes in the electron distribution.

The hydrogen bonding capacity of the solvent is another critical factor. Protic solvents, which can act as hydrogen bond donors, can interact with the lone pair of electrons on the nitrogen atom of the aniline. This interaction can influence the geometry around the nitrogen atom and the rotational barrier of the N-ethyl group. Conversely, aprotic solvents will interact primarily through weaker van der Waals forces and dipole-dipole interactions.

To provide a clearer picture of potential conformational dynamics and solvent effects, a hypothetical data table based on expected trends from related molecules is presented below.

| Solvent | Dielectric Constant | Expected Dominant Conformation | Key Solvent-Solute Interactions |

| n-Hexane | 1.88 | Conformation with minimal dipole moment | Van der Waals forces |

| Dichloromethane | 8.93 | Intermediate polarity conformation | Dipole-dipole interactions |

| Acetonitrile | 37.5 | Conformation with a significant dipole moment | Strong dipole-dipole interactions |

| Water | 80.1 | Conformation stabilized by polar interactions | Hydrogen bonding with the amine group, strong dipole-dipole interactions |

This table illustrates how the conformational preference of this compound is expected to shift in response to the solvent environment. In nonpolar solvents like n-hexane, intramolecular forces and steric effects would be the primary determinants of the preferred conformation. As the solvent polarity increases, intermolecular interactions with the solvent become more influential.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chlorinated Anilines

The development of a QSRR model for chlorinated anilines typically involves the following steps:

Data Set Selection: A series of chlorinated anilines with known reactivity data is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

A variety of molecular descriptors can be used in QSRR modeling of chlorinated anilines. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

Studies on the toxicity of chlorinated anilines have shown that descriptors related to hydrophobicity (logP) and electronic properties are often important for building predictive models. For example, the toxicity of these compounds to aquatic organisms has been successfully modeled using such descriptors.

The following table presents a hypothetical set of descriptors that could be relevant for a QSRR model predicting the reactivity of a series of chlorinated anilines.

| Compound | logP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |

| Aniline | 0.90 | -5.15 | 0.85 | 1.53 | 1.2 |

| 2-Chloroaniline | 1.93 | -5.30 | 0.50 | 1.89 | 2.5 |

| 4-Chloroaniline (B138754) | 1.83 | -5.25 | 0.60 | 2.87 | 2.8 |

| 2,4-Dichloroaniline | 2.80 | -5.45 | 0.30 | 2.25 | 4.1 |

| 2,4,6-Trichloroaniline (B165571) | 3.69 | -5.60 | 0.15 | 1.70 | 5.3 |

Environmental Transformation and Degradation Pathways of Chlorinated N Alkylated Anilines

Photodegradation Mechanisms and Identification of Transformation Products in Aquatic and Atmospheric Environments

While specific studies on the photodegradation of 2,4,6-Trichloro-N-ethylaniline are limited, the photochemical fate of related chlorinated anilines provides insights into potential transformation pathways. Photodegradation in aquatic environments is a significant abiotic process for many organic pollutants. For instance, 4-chloroaniline (B138754) (4-CA) undergoes photo-oxidation in surface water with a half-life of 1 to 3 hours in the absence of high concentrations of organic matter. mdpi.com Similarly, 3,4-dichloroaniline (B118046) (3,4-DCA) is subject to photolysis in surface water, albeit with a longer half-life of 18 days. mdpi.com

The primary mechanism of photodegradation for aromatic compounds often involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. These reactions can include oxidation, reduction, and bond cleavage. For N-alkylanilines, photodegradation may involve the cleavage of the N-alkyl bond and transformation of the aromatic ring. The presence of chlorine atoms on the aniline (B41778) ring can influence the rate and products of photodegradation.

Table 1: Photodegradation Half-lives of Related Chlorinated Anilines in Surface Water

| Compound | Half-life | Conditions |

| 4-chloroaniline | 1 to 3 hours | Low organic matter |

| 3,4-dichloroaniline | 18 days | - |

This table is based on data for related compounds and is for illustrative purposes, as specific data for this compound is not available.

Microbial Biodegradation Pathways of Related Chlorinated Anilines

The microbial breakdown of chlorinated anilines is a critical process in their environmental remediation. While specific data for this compound is scarce, research on other chlorinated anilines offers valuable insights into potential metabolic pathways.

Chlorinated anilines can be degraded by various microorganisms under both aerobic and anaerobic conditions. researchgate.net Aerobic biodegradation is generally faster and more common for many organic pollutants. nih.gov Several bacterial strains have been isolated that can utilize chlorinated anilines as a sole source of carbon and nitrogen. sciepub.combesjournal.com For instance, strains of Comamonas and Delftia have been shown to metabolize 3-chloroaniline (B41212). sciepub.com The rate of biodegradation can be influenced by factors such as the concentration of the compound and the size of the microbial inoculum. besjournal.comnih.gov

Anaerobic degradation of chlorinated compounds also occurs, often through reductive dechlorination where a chlorine atom is replaced by a hydrogen atom. This process is particularly important for highly chlorinated compounds.

The aerobic biodegradation of chlorinated anilines typically begins with an oxidative attack on the aromatic ring. For some chloroanilines, this involves an initial oxidative deamination to form a chlorocatechol. nih.govsciepub.com For example, the degradation of 3-chloroaniline by Delftia acidovorans can lead to the accumulation of 4-chlorocatechol. sciepub.com This intermediate is then further degraded through ring cleavage, often via a modified ortho-cleavage pathway. sciepub.comsciepub.com

In the case of N-alkylated anilines, the initial step in biodegradation may involve N-dealkylation. This reaction is often catalyzed by enzymes such as cytochrome P450 monooxygenases, which can remove the ethyl group from this compound to form 2,4,6-trichloroaniline (B165571). nih.govnih.gov This trichloroaniline intermediate would then likely undergo further degradation through pathways similar to those observed for other chlorinated anilines.

Table 2: Examples of Bacteria Degrading Chlorinated Anilines

| Bacterial Strain | Degraded Compound(s) |

| Comamonas testosteroni | 3-chloroaniline |

| Delftia acidovorans | 3-chloroaniline |

| Moraxella sp. | 4-chloroaniline |

| Pseudomonas sp. | 4-chloroaniline |

The genetic basis for the degradation of chlorinated anilines has been a subject of study. In some bacteria, the genes responsible for aniline degradation are located on plasmids. nih.govsciepub.com For example, the tdnQ gene, which is involved in the oxidative deamination of aniline, has been identified in several aniline-degrading bacteria. sciepub.com

Flavin-dependent monooxygenases are a class of enzymes that play a crucial role in the oxidation of various aromatic compounds. While their specific involvement in the degradation of this compound has not been detailed, their known function in hydroxylating aromatic rings suggests they could be involved in the initial steps of its breakdown. These enzymes utilize flavin cofactors to activate molecular oxygen and incorporate one oxygen atom into the substrate.

Chemical Hydrolysis and Oxidation Processes in Environmental Matrices

In addition to biological and photochemical processes, chlorinated anilines can undergo abiotic chemical transformations in the environment. These processes include hydrolysis and oxidation, which can occur in water, soil, and sediments.

Chemical hydrolysis is a reaction with water that can lead to the transformation of a compound. While there is no evidence to suggest significant hydrolysis for compounds like 3,4-dichloroaniline, the reactivity of the N-ethyl group in this compound under certain environmental conditions (e.g., extreme pH) cannot be entirely ruled out without specific studies. mdpi.com

Chemical oxidation in the environment can be mediated by reactive species such as hydroxyl radicals, which can be generated photochemically or through other chemical reactions in soil and water. Saturated soils can create reducing conditions that affect the transformation of compounds. nih.gov The presence of minerals and organic matter in soil can also catalyze oxidation-reduction reactions.

Sorption, Leaching, and Bioavailability Studies in Environmental Compartments

The fate and transport of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid matrix, is a key factor controlling its mobility and bioavailability. usgs.gov

Studies on the sorption of 2,4,6-trichloroaniline have shown that it can be retained by clay minerals such as kaolinite (B1170537) and montmorillonite. nih.govresearchgate.net Montmorillonite generally exhibits a higher sorption capacity for chloroanilines than kaolinite. nih.govresearchgate.net The extent of sorption increases with the lipophilicity of the compound, meaning that the more highly chlorinated anilines tend to sorb more strongly. nih.govresearchgate.net For 2,4,6-trichloroaniline, sorption can occur on the mineral surface and also within the interlayer spaces of swelling clays (B1170129) like montmorillonite. nih.govresearchgate.net

Sorption to soil organic matter is another critical process that affects the environmental distribution of chlorinated anilines. semanticscholar.org Strong sorption reduces the concentration of the chemical in the aqueous phase, thereby limiting its potential for leaching into groundwater and its bioavailability to microorganisms for degradation. mdpi.comresearchgate.net The bioavailability of chlorinated anilines can be influenced by environmental factors such as pH, which can affect their speciation and solubility. mdpi.com

Table 3: Sorption Coefficients (Kd) of Chloroanilines on Clay Minerals

| Compound | Clay Mineral | Sorption Coefficient (Kd) (L/g) |

| 3-chloroaniline | Kaolinite | 0.0030 |

| 2,4,6-trichloroaniline | Montmorillonite | 0.0488 |

Data from a study on the sorption of chloroanilines on reference clays. nih.gov

Advanced Materials Science Applications of 2,4,6 Trichloro N Ethylaniline Derivatives

Utilization as Chemical Building Blocks for Specialty Organic Compounds

The foundational role of 2,4,6-Trichloro-N-ethylaniline lies in its utility as a chemical intermediate for the synthesis of more complex specialty organic compounds. The parent compound, 2,4,6-trichloroaniline (B165571), is a well-established precursor in the manufacturing of various benzene (B151609) derivatives, including fungicides, mono-azo dyestuffs, and in the preparation of hexachlorodiphenyl urea. chemicalbook.comguidechem.com The introduction of an N-ethyl group in this compound offers a strategic modification to this foundational structure, allowing for the fine-tuning of the physicochemical properties of the resulting specialty chemicals.

One of the most significant applications of aromatic amines is in the synthesis of azo dyes. nih.gov The general method involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. nih.gov While direct examples involving this compound are not extensively documented in readily available literature, its structural similarity to other anilines used in dye synthesis suggests its potential in creating novel colorants. The presence of the N-ethyl group can influence the dye's solubility, lightfastness, and color. For instance, N-Ethyl-N-(2-chloroethyl)aniline is a known precursor to several cationic azo dyes. wikipedia.org

Furthermore, the chlorinated aniline (B41778) core is a common feature in many pesticides. The parent compound, 2,4,6-trichloroaniline, is a known intermediate in the production of insecticides and fungicides. chemicalbook.comgoogle.com The derivatization with an N-ethyl group could lead to the development of new agrochemicals with modified efficacy, target specificity, or environmental persistence.

The versatility of this compound as a building block is summarized in the table below, highlighting its potential in various sectors based on the applications of its parent compound and similar N-alkylated anilines.

| Potential Application Area | Rationale for Use of this compound | Key Structural Features |

| Azo Dyes | Potential to form novel dyes with modified properties. | Aromatic amine group for diazotization; N-ethyl group for solubility and color modulation. |

| Agrochemicals | Potential precursor for new insecticides and fungicides. | Chlorinated aromatic ring for bioactivity; N-ethyl group for altered target interaction. |

| Specialty Chemicals | Intermediate for various organic compounds. | Reactive sites on the aromatic ring and the amino group. |

Development of Ligands and Coordination Complexes in Inorganic Chemistry

In the realm of inorganic chemistry, the development of novel ligands is crucial for the synthesis of coordination complexes with unique electronic, magnetic, and catalytic properties. While specific research on this compound as a direct ligand is not widely reported, its derivatives, particularly Schiff bases, hold significant promise. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. jocpr.comasianpubs.org

Following this synthetic route, this compound can be reacted with various aldehydes to produce a range of Schiff base ligands. These ligands, containing an imine (-C=N-) group, are excellent chelating agents for a variety of metal ions. The coordination of these ligands to metal centers can lead to the formation of stable and structurally diverse metal complexes. asianpubs.orgnanobioletters.com

The electronic properties of the resulting complexes would be influenced by the electron-withdrawing nature of the three chlorine atoms on the aniline ring, while the N-ethyl group could provide steric hindrance, affecting the coordination geometry around the metal ion. The general structure of a potential Schiff base ligand derived from this compound is depicted below, alongside a table outlining the potential for forming various metal complexes.

Table of Potential Metal Complexes with Schiff Base Ligands Derived from this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications |

|---|---|---|

| Copper(II) | Square planar, Tetrahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square planar, Octahedral | Catalysis, Magnetic materials |

| Cobalt(II) | Tetrahedral, Octahedral | Catalysis, Oxygen carriers |

The synthesis of such coordination complexes opens avenues for exploring their catalytic activity in various organic transformations, their potential as antimicrobial or anticancer agents, and their application in materials science as magnetic or luminescent materials. mdpi.com

Precursors for Polymeric Materials with Tunable Properties

Conductive polymers are a class of organic materials that possess electrical conductivity, making them suitable for a wide range of applications, including sensors, electronic devices, and corrosion protection. wikipedia.orgresearchgate.net Polyaniline and its derivatives are among the most studied conductive polymers due to their good environmental stability and tunable conductivity. nih.govdtic.mil

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. escholarship.org Research on the copolymerization of aniline with N-ethylaniline has shown that the N-ethyl group can enhance the solubility of the resulting polymer. escholarship.org This improved processability is a significant advantage for the fabrication of polymer-based devices.

Given these precedents, this compound is a promising candidate as a monomer for the synthesis of novel conductive polymers. The presence of three chlorine atoms on the aromatic ring is expected to significantly influence the electronic properties of the polymer, potentially leading to materials with unique conductivity profiles. The N-ethyl group would likely contribute to improved solubility in organic solvents, addressing one of the major challenges in the processing of conductive polymers.

The properties of a hypothetical polymer derived from this compound can be compared to those of other polyanilines in the following table:

| Polymer | Monomer | Expected Properties | Potential Applications |

| Polyaniline | Aniline | High conductivity, poor processability | Sensors, Electrodes, Corrosion protection |

| Poly(N-ethylaniline) | N-Ethylaniline | Moderate conductivity, good solubility | Processable conductive films, Blends |

| Poly(this compound) | This compound | Tunable conductivity, good solubility | Specialty electronic components, Antistatic coatings |

The combination of halogen substitution and N-alkylation in the monomer unit provides a powerful tool for tuning the properties of the final polymeric material, opening up possibilities for the development of advanced materials with tailored functionalities.

Development of Novel Analytical Reagents and Derivatization Agents

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the analytical performance for certain analytes. nih.govresearchgate.net Derivatization can enhance the volatility, thermal stability, and detectability of target compounds. jfda-online.com

While there is no specific mention in the reviewed literature of this compound being used as a derivatizing agent, its chemical structure suggests potential in this area. The reactive amino group could, in principle, be used to tag analytes containing suitable functional groups, such as carboxylic acids or aldehydes. The presence of three chlorine atoms would introduce a strong signal for electron capture detection (ECD) in GC, a highly sensitive detection method for halogenated compounds.

The general principle of derivatization involves reacting the analyte with a reagent to form a derivative with improved analytical characteristics. For example, an analyte with a carboxylic acid group could be reacted with this compound in the presence of a coupling agent to form an amide derivative. This derivative would be more volatile and highly responsive to an ECD detector.

The following table outlines the hypothetical application of this compound as a derivatizing agent for different analytical techniques.

| Analytical Technique | Target Analyte Functional Group | Potential Derivative | Advantage of Derivatization |

| Gas Chromatography (GC-ECD) | Carboxylic Acid | Amide | Increased volatility and high ECD response. |

| Gas Chromatography (GC-MS) | Aldehyde/Ketone | Imine (Schiff base) | Stable derivative with a characteristic mass spectrum. |

| High-Performance Liquid Chromatography (HPLC-UV) | Isocyanate | Urea | UV-active derivative for enhanced detection. |

Although the practical application of this compound in this context remains to be explored, its chemical properties make it a theoretically viable candidate for the development of new analytical reagents.

Conclusion and Future Research Perspectives for 2,4,6 Trichloro N Ethylaniline

Synthesis of Current Academic Understanding of 2,4,6-Trichloro-N-ethylaniline

The current academic understanding of this compound is largely extrapolated from the well-documented chemistry of its parent compound, 2,4,6-Trichloroaniline (B165571), and general principles of N-alkylation of aromatic amines. Direct research on this compound is not extensively available in peer-reviewed literature, necessitating an inferential approach to its chemical behavior.

The synthesis of this compound would theoretically involve the N-alkylation of 2,4,6-Trichloroaniline with an ethylating agent, such as ethyl halide or diethyl sulfate. The reactivity of the amino group in 2,4,6-Trichloroaniline is significantly influenced by the presence of three electron-withdrawing chlorine atoms on the aromatic ring. These substituents decrease the nucleophilicity of the nitrogen atom, making N-alkylation more challenging compared to aniline (B41778). Catalysts and more forcing reaction conditions may be required to achieve efficient conversion. Transition metal catalysts, such as ruthenium and iridium complexes, have been shown to be effective for the N-alkylation of anilines with alcohols, representing a potential green synthetic route. acs.orgrsc.org

The chemical and physical properties of this compound can be predicted based on structure-activity relationships. The introduction of an ethyl group on the nitrogen atom would be expected to increase its molecular weight, boiling point, and lipophilicity compared to 2,4,6-Trichloroaniline. The fundamental reactivity of the aromatic ring, characterized by the strong deactivating effect of the chlorine atoms, would remain largely unchanged. The lone pair of electrons on the nitrogen atom, while still capable of participating in reactions, will have its availability modulated by both the steric hindrance of the ethyl group and the electronic effects of the chlorinated ring.

Below is a table of predicted physical and chemical properties for this compound, based on data for analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C8H8Cl3N |

| Molecular Weight | 224.52 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | > 262 °C (Boiling point of 2,4,6-Trichloroaniline) |

| Melting Point | Not readily available; likely a low melting solid |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic data for this compound can also be predicted. The 1H NMR spectrum would be expected to show a quartet and a triplet corresponding to the ethyl group, and a singlet for the aromatic protons. The 13C NMR would show characteristic shifts for the ethyl carbons and the substituted aromatic carbons. The infrared (IR) spectrum would likely display C-H stretching from the aromatic ring and the ethyl group, C-N stretching, and strong C-Cl stretching bands.

| Predicted Spectroscopic Data | |

| 1H NMR (CDCl3) | δ 7.3 (s, 2H, Ar-H), 3.3 (q, 2H, N-CH2), 1.3 (t, 3H, CH3) |

| 13C NMR (CDCl3) | δ 140 (C-N), 129 (C-Cl), 128 (C-H), 40 (N-CH2), 14 (CH3) |

| IR (KBr, cm-1) | ~3400 (N-H, if secondary amine impurity is present), ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1600 (C=C), ~1300 (C-N), ~850 (C-Cl) |

Identification of Key Knowledge Gaps and Emerging Research Avenues in N-Alkylated Chlorinated Anilines

The study of N-alkylated chlorinated anilines, including this compound, presents several knowledge gaps and opportunities for future research.

A primary knowledge gap is the lack of extensive empirical data for many specific N-alkylated chlorinated anilines. While the general chemistry is understood, the precise physical properties, toxicological profiles, and environmental fate of many of these compounds have not been systematically investigated. This is particularly true for polychlorinated derivatives.

Emerging research avenues in this area include:

Advanced Synthetic Methodologies: The development of more efficient, selective, and environmentally benign methods for the synthesis of N-alkylated chlorinated anilines is a key research direction. This includes the use of novel catalysts, green solvents, and alternative energy sources to drive the reactions. acs.orgrsc.org

Toxicological and Environmental Impact Assessment: There is a growing need to understand the ecotoxicological impacts of chlorinated anilines and their N-alkylated derivatives on aquatic ecosystems and human health. mdpi.comnih.gov Research into their persistence, bioaccumulation, and degradation pathways in the environment is crucial. besjournal.comnih.gov The formation of disinfection byproducts from the reaction of anilines with disinfectants in water treatment processes is another area of concern. wikipedia.org

Structure-Activity Relationship Studies: Systematic studies to correlate the structure of N-alkylated chlorinated anilines with their chemical reactivity, physical properties, and biological activity would be highly valuable. This could lead to the design of molecules with specific desired properties for various applications.

Future Directions in Methodological Advancements for the Study of this compound

Future methodological advancements for the study of this compound and related compounds will likely focus on both analytical techniques and computational modeling.

Advanced Analytical Techniques: The development of more sensitive and selective analytical methods for the detection and quantification of N-alkylated chlorinated anilines in complex matrices is essential. Techniques such as high-resolution mass spectrometry coupled with gas or liquid chromatography (GC-MS/LC-MS) can provide the necessary specificity and sensitivity for trace-level analysis in environmental and biological samples. chromatographyonline.com

Computational Chemistry: Quantum chemical calculations and molecular modeling can be powerful tools to predict the properties, reactivity, and spectroscopic signatures of these compounds. researchgate.net This can help to fill data gaps where experimental measurements are not available and guide future experimental work.

High-Throughput Screening: The use of high-throughput screening methods could accelerate the investigation of the biological activities and toxicological profiles of a large number of N-alkylated chlorinated anilines.

Broader Implications for Fundamental Chemical Sciences and Engineering Applications

The study of this compound and other N-alkylated chlorinated anilines has broader implications for both fundamental chemical sciences and engineering applications.

From a fundamental perspective, these compounds serve as excellent models for studying the interplay of steric and electronic effects on chemical reactivity. The presence of multiple electron-withdrawing groups and an alkylated amino group on the same aromatic ring creates a unique electronic environment that can be used to probe reaction mechanisms and test theoretical models.

In terms of engineering applications, chlorinated anilines are important intermediates in the synthesis of a wide range of industrial products, including dyes, pigments, pesticides, and pharmaceuticals. A deeper understanding of their chemistry can lead to the development of more efficient and sustainable manufacturing processes. Furthermore, the potential environmental impact of these compounds necessitates the development of effective remediation technologies, which is an active area of research in environmental engineering. researchgate.netnih.gov The unique properties of halogenated organic compounds continue to make them a subject of interest for the development of new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4,6-Trichloro-N-ethylaniline with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) for the N-ethylation of 2,4,6-trichloroaniline. Use triethylamine as a base to neutralize HCl byproducts during alkylation, ensuring minimal side reactions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted precursors and byproducts. Confirm purity using melting point analysis and NMR spectroscopy .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.7 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm).

- FT-IR : Confirm N–H stretching (absent due to ethyl substitution) and C–Cl bonds (600–800 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 233 (M⁺) and isotopic clusters consistent with three chlorine atoms. Cross-validate with elemental analysis for C, H, N, and Cl .

Q. What analytical standards and protocols are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Use deuterated analogs (e.g., 2,4,6-Trichlorophenol-d₂) as internal standards for GC-MS or LC-MS workflows to correct for matrix effects. Prepare calibration curves in the linear range (e.g., 0.1–100 ppm) using certified reference materials. Follow EPA Method 8270 or ISO 28540 for extraction (solid-phase extraction) and quantification .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or solvent effects. Perform variable-temperature NMR to assess dynamic processes. Use computational chemistry (DFT calculations) to predict spectroscopic profiles and compare with experimental data. Validate via X-ray crystallography for unambiguous structural confirmation .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Use isotopically labeled compounds (¹⁴C or ³⁶Cl) to track degradation products via radiometric detection. Pair with high-resolution mass spectrometry (HRMS) to identify intermediates (e.g., dechlorinated anilines, hydroxylated derivatives). Apply kinetic modeling to estimate half-lives .

Q. How should researchers address discrepancies in toxicity data across in vitro and in vivo studies?

- Methodological Answer : Reconcile data by standardizing test systems (e.g., cell lines, animal models) and exposure protocols (dose, duration). Perform metabolomic profiling to identify species-specific metabolic activation pathways. Use cheminformatics tools (e.g., QSAR models) to predict bioactivity and cross-validate with experimental IC₅₀/LC₅₀ values .

Q. What statistical approaches are critical for validating the reproducibility of synthetic yields?

- Methodological Answer : Conduct a minimum of three independent syntheses under identical conditions. Apply ANOVA to assess batch-to-batch variability. Report confidence intervals (95%) for yields and purity metrics. Use design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) influencing reproducibility .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (means ± SD, R² values) in the main text.

- Figures : Use chromatograms with annotated peaks and degradation pathways illustrated via reaction schemes.

- Uncertainty Analysis : Report instrumental error margins (e.g., ±0.1°C for melting points, ±5% for GC-MS quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.